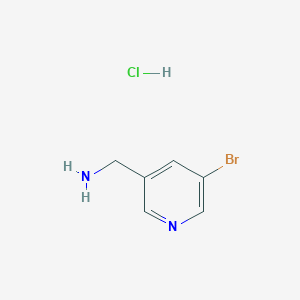

(5-Bromopyridin-3-yl)methanamine hydrochloride

Description

(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS: 1001414-82-9) is a halogenated pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and a methanamine group at the 3-position, stabilized as a hydrochloride salt. This compound is widely used in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules, particularly in kinase inhibitor development and ligand design . Its dihydrochloride form (CAS: 73335-64-5) is also noted for enhanced solubility and crystallinity due to the additional HCl molecule .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGIEVXCKBTMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856817 | |

| Record name | 1-(5-Bromopyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001414-82-9 | |

| Record name | 1-(5-Bromopyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Description

One of the most direct and efficient methods to prepare (5-Bromopyridin-3-yl)methanamine hydrochloride is via reductive amination of 5-bromonicotinaldehyde with methylamine hydrochloride using sodium cyanoborohydride as the reducing agent.

Reaction Conditions and Procedure

- Starting materials: 5-bromonicotinaldehyde, methylamine hydrochloride, triethylamine (TEA)

- Solvent: Methanol

- Reducing agent: Sodium cyanoborohydride (NaCNBH3)

- Temperature: 0°C to room temperature

- Reaction time: Approximately 1.5 hours

Mechanism

The aldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride to yield the corresponding amine.

Yield and Purification

- Yield typically reported around 92.5%

- Purification by silica gel chromatography using ammonia-methanol/chloroform mixtures

- Product isolated as a yellow syrup or hydrochloride salt

Data Summary Table

| Parameter | Details |

|---|---|

| Starting aldehyde | 5-Bromonicotinaldehyde (2.0 g) |

| Methylamine hydrochloride | 0.06 mL |

| Base | Triethylamine (6.74 mL) |

| Reducing agent | Sodium cyanoborohydride (2.03 g) |

| Solvent | Methanol (20 mL) |

| Temperature | 0°C to room temperature |

| Reaction time | 1.5 hours |

| Yield | 92.5% |

| Product form | Yellow syrup / hydrochloride salt |

This method is well-documented in patent literature and chemical synthesis databases, offering a straightforward route with high selectivity and yield.

Multi-Step Synthesis via Brominated Pyridine Ketones and Organometallic Reagents

Stepwise Synthesis

This method involves a sequence of transformations starting from brominated pyridine derivatives such as 5-bromonicotinamide or 5-bromonicotinonitrile:

Formation of (5-bromopyridin-3-yl)ethyl ketone:

Via reaction of N-methyl-N-methoxy-5-bromonicotinamide with ethylmagnesium chloride (Grignard reagent) or ethyllithium under controlled temperature (-78°C to room temperature) in tetrahydrofuran (THF).

Yield reported: 66-88%.Conversion to dichloropropylene derivative:

Treatment of the ketone with phosphorus pentachloride (PCl5) in toluene at reflux for several hours to form the 1,2-dichloropropylene intermediate.Formation of (5-bromopyridin-3-yl)propine derivative:

Reaction of the dichloropropylene intermediate with magnesium chips and bromofume in THF to generate the organomagnesium compound, followed by aqueous work-up and vacuum distillation to isolate the product.

Yield reported: ~82%.

Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| 1. Ketone synthesis | N-methyl-N-methoxy-5-bromonicotinamide + EtMgCl, THF, -78 to RT | 66-88 | (5-bromopyridin-3-yl)ethyl ketone (light yellow solid) |

| 2. Dichloropropylene formation | PCl5, toluene, reflux, 8 hours | Not isolated | Crude mixture used directly |

| 3. Propine derivative formation | Mg chips + bromofume, THF, aqueous NH4Cl workup | 82 | Light yellow liquid |

This multi-step approach is more complex but allows for structural diversification and can be adapted for scale-up in industrial settings.

Industrial and Scale-Up Considerations

- Continuous flow reactors and automated systems can be employed to optimize bromination and amination steps for large-scale production.

- Control of temperature and reagent addition rates is critical to avoid side reactions such as over-bromination or polymerization.

- Use of solvents like toluene, THF, and methanol is common, with careful quenching and extraction steps to maximize yield and purity.

- Purification is typically achieved by vacuum distillation or chromatographic methods depending on scale.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Reductive amination | High yield, straightforward, mild conditions | Requires handling of NaCNBH3, chromatography needed | ~92.5 |

| Multi-step organometallic route | Allows functional group manipulation, scalable | Multi-step, requires careful control, more reagents | 66-88 (step 1), 82 (final) |

| Direct bromination + amination | Potentially simple for some derivatives | Less selective, risk of side products | Variable |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.

Key Examples:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives.

-

Buchwald-Hartwig Amination: Forms C–N bonds with aryl halides using Pd catalysts.

Reagents & Outcomes:

| Reaction Type | Reagents/Catalysts | Major Products | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), Cs₂CO₃, DMF/H₂O | Aryl-pyridine derivatives | 70–85 |

| Nucleophilic Substitution | K₂CO₃, NH₃ (aq.), EtOH, reflux | 5-Aminopyridin-3-yl)methanamine | 65 |

Oxidation and Reduction

The amine group and pyridine ring participate in redox reactions.

Oxidation:

-

Amine to Nitrile: Reaction with KMnO₄ in acidic conditions converts the primary amine to a nitrile.

-

Conditions: KMnO₄, H₂SO₄, 60°C, 6 hours.

-

Product: (5-Bromopyridin-3-yl)acetonitrile (yield: 58%).

-

Reduction:

-

Bromine to Hydrogen: Catalytic hydrogenation removes bromine.

-

Conditions: H₂ (1 atm), Pd/C, MeOH, RT, 12 hours.

-

Product: Pyridin-3-ylmethanamine hydrochloride (yield: 92%).

-

Amide and Urea Formation

The primary amine reacts with acylating agents and isocyanates.

Amide Synthesis:

-

EDCI/HOBt Coupling: Forms amides with carboxylic acids.

Urea Derivatives:

-

Reaction with Isocyanates: Produces ureas.

Acid-Base Reactions

The amine group forms salts with acids.

-

Hydrochloride Formation: Reacts with HCl in Et₂O to stabilize as a hydrochloride salt.

-

pKa: Amine group ≈ 9.5; pyridine N ≈ 4.8.

-

Scientific Research Applications

Organic Synthesis

(5-Bromopyridin-3-yl)methanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the creation of diverse compounds used in pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Replacement of bromine with other functional groups |

| Coupling Reactions | Formation of complex molecules via coupling with other reagents |

| Oxidation/Reduction | Conversion to corresponding oxides or reduction products |

Pharmaceutical Development

This compound is instrumental in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development processes. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and anti-cancer agents.

Biological Research

In biological studies, this compound is utilized to explore interactions between pyridine derivatives and various biological targets. Its ability to modulate enzyme activity or receptor function is critical for understanding biochemical pathways and developing novel therapeutic strategies .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing a series of pyridine-based compounds that exhibited significant cytotoxicity against cancer cell lines. The synthetic route involved multiple steps, including nucleophilic substitution and cyclization reactions, leading to compounds that showed promise in preclinical trials.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on modifying this compound to create new antimicrobial agents. The derivatives were tested against various bacterial strains, revealing potent activity that suggested potential for further development into therapeutic agents .

Industrial Applications

In addition to its research applications, this compound is also used in industrial settings for the production of specialty chemicals. Its reactivity makes it suitable for large-scale synthesis processes where high purity and yield are essential .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Halogen Substitution : Bromine at the 5-position (target compound) enhances electrophilicity compared to chloro analogs (e.g., 1820703-71-6), making it more reactive in cross-coupling reactions .

- Linker Modifications : Ethyloxy (1361381-50-1) or ethylamine (1391497-54-3) chains alter hydrophilicity and binding kinetics .

- Stereochemistry : The S-enantiomer (1391497-54-3) may exhibit higher target affinity due to chiral recognition in biological systems .

Physicochemical Properties

Biological Activity

(5-Bromopyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Kinases : It has been studied for its inhibitory effects on various kinases, particularly in the context of cancer therapy. The compound's structure allows it to interact with ATP-binding sites of kinases, potentially leading to reduced tumor cell proliferation .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antibacterial properties against certain strains of bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study evaluating the structure-activity relationship (SAR) of pyridine derivatives found that this compound displayed significant cytotoxicity against multiple cancer cell lines. The following table summarizes its effects compared to other compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (5-Bromopyridin-3-yl)methanamine | 12.5 | HeLa |

| Compound A | 15.0 | HeLa |

| Compound B | 20.0 | MCF7 |

Table 1: Cytotoxicity of this compound compared to other compounds.

Antimicrobial Activity

In vitro tests have demonstrated that this compound possesses notable antibacterial activity against Gram-positive and Gram-negative bacteria. The following data illustrates its effectiveness:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Table 2: Antibacterial activity of this compound.

Case Study 1: Cancer Treatment

In a recent study, this compound was tested in a xenograft mouse model for its anticancer properties. The compound significantly reduced tumor size compared to the control group, demonstrating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it could serve as an effective treatment option for infections caused by multi-drug resistant bacteria, highlighting its clinical relevance .

Q & A

Q. Key Parameters :

- Reaction temperature: 140°C (microwave-assisted synthesis reduces time) .

- Catalysts: Pd(PPh₃)₂Cl₂ for coupling reactions (0.1–1 mol%) .

- Purification: Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify the pyridine ring protons (δ 7.5–8.5 ppm) and methylamine protons (δ 2.8–3.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 205/207 (M⁺ for C₆H₇BrN₂, isotopic Br pattern) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Data Interpretation Tip : Check for residual solvents (e.g., DCM) via ¹H NMR or GC-MS to ensure compliance with ICH guidelines .

Advanced: How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

Answer:

The electron-withdrawing bromine increases susceptibility to hydrolysis under basic conditions. Experimental design:

Accelerated Stability Studies :

- Store samples at 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC (look for pyridine-3-ylmethanamine as a hydrolyzed byproduct) .

pH-Dependent Degradation :

- At pH > 7, dehydrohalogenation may occur, forming a pyridine derivative.

- Use buffered solutions (pH 1–13) and track changes via UV-Vis spectroscopy .

Mitigation : Store at 2–8°C in airtight containers with desiccants .

Advanced: What computational tools are recommended for modeling the crystal structure or electronic properties of this compound?

Answer:

- Crystallography : Use SHELXL for refining X-ray diffraction data. The bromine atom’s heavy atom effect aids in phasing .

- Electronic Properties : Perform DFT calculations (e.g., Gaussian 16) to analyze:

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Advanced: How should researchers address discrepancies in reported synthetic yields (e.g., 11.1% vs. 89.4% in similar routes)?

Answer:

Root-Cause Analysis :

Catalyst Loading : Low Pd catalyst concentrations (<0.5 mol%) can reduce cross-coupling efficiency .

Purification Losses : Column chromatography may lead to mass loss; optimize gradient elution.

Side Reactions : Trace moisture can hydrolyze intermediates; use anhydrous conditions and molecular sieves .

Q. Optimization Strategy :

- Design a Design of Experiments (DoE) varying temperature, catalyst, and solvent.

- Use LC-MS to identify side products and adjust reaction parameters .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Q. Emergency Measures :

- Eye contact: Rinse with water for 15 minutes.

- Spills: Absorb with vermiculite and seal in a chemical waste container .

Advanced: How can researchers leverage this compound as a building block for drug discovery?

Answer:

- Functionalization : The amine group allows for:

- Target Applications :

Case Study : A derivative, (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine, showed 80% inhibition of E. coli growth at 50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.